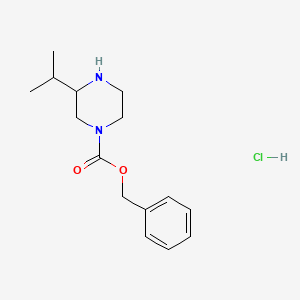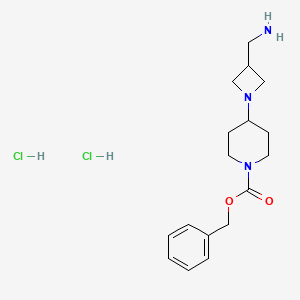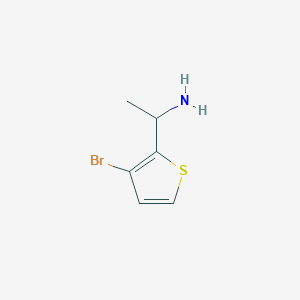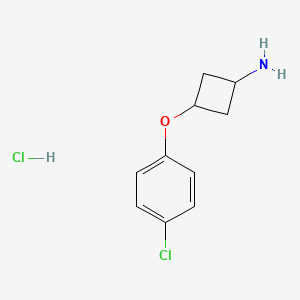
trans-3-(4-Chlorophenoxy)cyclobutanamineHydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-3-(4-Chlorophenoxy)cyclobutanamine Hydrochloride: is a chemical compound with the molecular formula C10H13Cl2NO. It is a hydrochloride salt form of trans-3-(4-Chlorophenoxy)cyclobutanamine, which is used in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-3-(4-Chlorophenoxy)cyclobutanamine Hydrochloride typically involves the reaction of 4-chlorophenol with cyclobutanone to form 4-chlorophenoxycyclobutanone. This intermediate is then subjected to reductive amination with ammonia or an amine source to yield trans-3-(4-Chlorophenoxy)cyclobutanamine. Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods: Industrial production methods for trans-3-(4-Chlorophenoxy)cyclobutanamine Hydrochloride are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimized reaction conditions, such as temperature control, solvent selection, and purification techniques, to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-3-(4-Chlorophenoxy)cyclobutanamine Hydrochloride can undergo oxidation reactions to form corresponding oxides.
Reduction: The compound can be reduced to form various reduced derivatives.
Substitution: It can participate in substitution reactions, where the chlorine atom can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and other nucleophiles are employed.
Major Products Formed:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenoxycyclobutanamines.
Scientific Research Applications
Chemistry: trans-3-(4-Chlorophenoxy)cyclobutanamine Hydrochloride is used as a building block in organic synthesis. It is employed in the preparation of various complex molecules and in the study of reaction mechanisms .
Biology: In biological research, this compound is used to study the effects of cyclobutanamine derivatives on biological systems. It is also used in the development of new pharmaceuticals .
Medicine: It is studied for its pharmacological properties and potential therapeutic effects .
Industry: In the industrial sector, trans-3-(4-Chlorophenoxy)cyclobutanamine Hydrochloride is used in the production of specialty chemicals and as an intermediate in the synthesis of various products .
Mechanism of Action
The mechanism of action of trans-3-(4-Chlorophenoxy)cyclobutanamine Hydrochloride involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- trans-3-(4-Bromophenoxy)cyclobutanamine Hydrochloride
- trans-3-(4-Fluorophenoxy)cyclobutanamine Hydrochloride
- trans-3-(4-Methylphenoxy)cyclobutanamine Hydrochloride
Comparison: trans-3-(4-Chlorophenoxy)cyclobutanamine Hydrochloride is unique due to the presence of the chlorine atom, which imparts specific chemical and biological properties. Compared to its bromine, fluorine, and methyl analogs, the chlorine derivative may exhibit different reactivity, potency, and selectivity in various applications .
Properties
Molecular Formula |
C10H13Cl2NO |
|---|---|
Molecular Weight |
234.12 g/mol |
IUPAC Name |
3-(4-chlorophenoxy)cyclobutan-1-amine;hydrochloride |
InChI |
InChI=1S/C10H12ClNO.ClH/c11-7-1-3-9(4-2-7)13-10-5-8(12)6-10;/h1-4,8,10H,5-6,12H2;1H |
InChI Key |
UQYMDPWZRUJWQY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1OC2=CC=C(C=C2)Cl)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


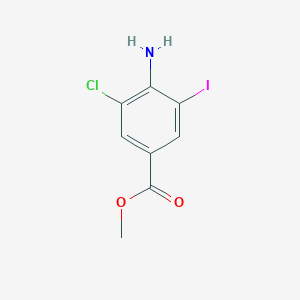
![(6S,7S)-7-amino-8-oxabicyclo[3.2.1]octan-6-ol](/img/structure/B12276415.png)
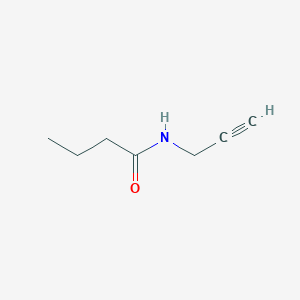
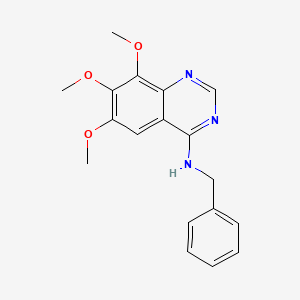
![N,5-dimethyl-N-[1-(quinoxaline-6-carbonyl)piperidin-3-yl]pyrimidin-2-amine](/img/structure/B12276436.png)
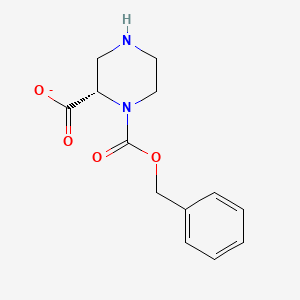
![Imidazo[1,2-a]pyridine-2-acetaldehyde](/img/structure/B12276444.png)
![1-(benzenesulfonyl)-3-iodo-6-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12276445.png)
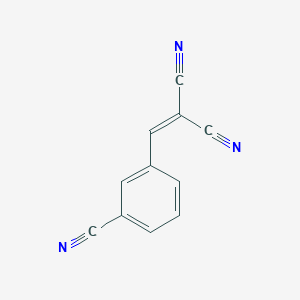
![Methyl 7-chloro-1H-pyrrolo[2,3-C]pyridine-2-carboxylate](/img/structure/B12276461.png)
